molecular formula C13H8BrF3O2 B6383628 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261951-90-9

3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95%

Cat. No. B6383628
CAS RN: 1261951-90-9
M. Wt: 333.10 g/mol
InChI Key: XYMKMFGBLQWIJW-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% (3-B5-4-TFMP) is a synthetic compound used in various scientific research applications. It is a brominated phenol with a trifluoromethoxy group on the para-position of the phenyl group. 3-B5-4-TFMP is a versatile compound, which has been used in a number of research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a reagent for the detection of various biochemical compounds.

Scientific Research Applications

3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% has been used in a number of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of new compounds. It has also been used as a reagent for the detection of various biochemical compounds, such as amino acids and steroids. In addition, 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst for organic reactions by forming a complex with the reactants. This complex then facilitates the reaction by providing a more favorable environment for the reaction to take place. In addition, 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% may act as a reagent for the detection of various biochemical compounds by forming a complex with the target compound and then releasing a detectable signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. The compound is not known to be toxic to humans or animals, and is not known to cause any adverse effects. However, it is possible that the compound may interact with other compounds, such as drugs, in the body and may cause unexpected effects. Therefore, caution should be exercised when using the compound in research applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments include its stability, its low cost, and its ease of synthesis. The compound is stable in a wide range of conditions and is relatively inexpensive to synthesize. In addition, the compound is easy to handle and can be stored for long periods of time.
The limitations of using 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments include its low solubility in water and its potential to interact with other compounds. The compound is only slightly soluble in water, which may limit its use in some experiments. In addition, the compound may interact with other compounds, such as drugs, in the body and may cause unexpected effects. Therefore, caution should be exercised when using the compound in research applications.

Future Directions

The future directions for 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in the pharmaceutical industry, such as in the synthesis of new drugs, should be conducted. Finally, further research into its potential uses in the detection of various biochemical compounds should be conducted.

Synthesis Methods

The synthesis of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% involves a two-step reaction. The first step is the bromination of 4-trifluoromethoxyphenol, which is accomplished by reacting the phenol with bromine in acetic acid. The second step is the oxidation of the brominated phenol with hydrogen peroxide in acetic acid. The final product is a 95% pure 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-bromo-5-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMKMFGBLQWIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686470
Record name 5-Bromo-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261951-90-9
Record name 5-Bromo-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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